
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of dioxaphospholanes. These compounds are characterized by a five-membered ring containing both oxygen and phosphorus atoms. The presence of methoxy and trimethyl groups in the structure of this compound imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
The synthesis of 2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of trimethylphosphite with an appropriate alcohol in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphates.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced phosphorus species.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in the synthesis of other compounds. The specific pathways involved depend on the nature of the target and the reaction conditions.
類似化合物との比較
2-Methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane can be compared with other similar compounds, such as:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar structure but contains boron instead of phosphorus. It is used in different applications, such as in the synthesis of novel copolymers.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound contains a chlorine atom and is used as a reagent for phosphitylation reactions. The uniqueness of this compound lies in its specific reactivity and the presence of the methoxy group, which can be selectively modified to create a wide range of derivatives.
特性
CAS番号 |
26964-03-4 |
|---|---|
分子式 |
C6H13O3P |
分子量 |
164.14 g/mol |
IUPAC名 |
2-methoxy-4,4,5-trimethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C6H13O3P/c1-5-6(2,3)9-10(7-4)8-5/h5H,1-4H3 |
InChIキー |
PKJAVEOLJMAVOD-UHFFFAOYSA-N |
正規SMILES |
CC1C(OP(O1)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



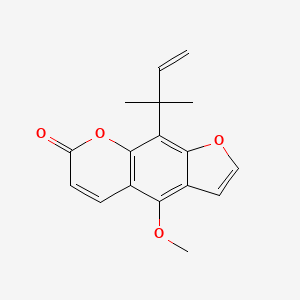
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
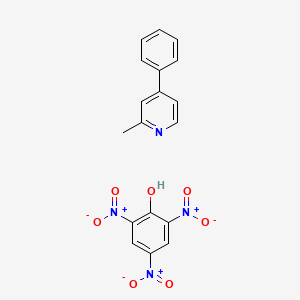

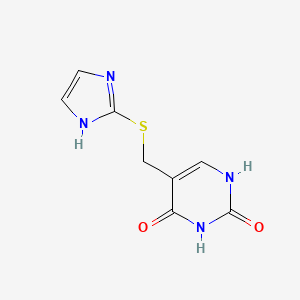
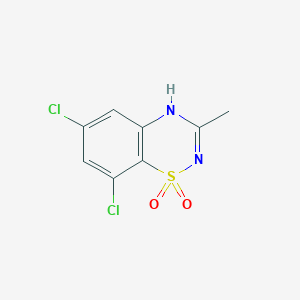
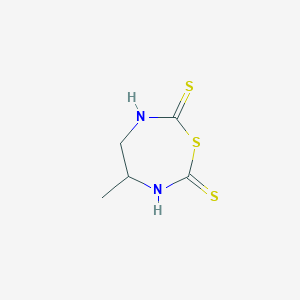
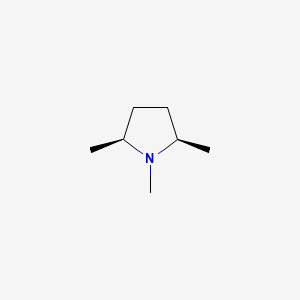
silane](/img/structure/B14700649.png)
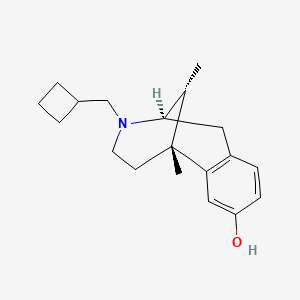


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
